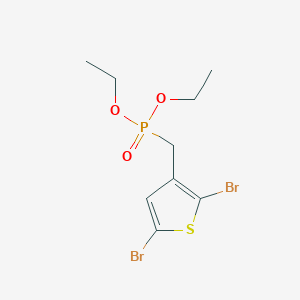

Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate

Description

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, diethyl [(2,5-dibromo-3-thienyl)methyl]phosphonate , reflects its substituent arrangement. The parent thiophene ring is substituted at positions 2 and 5 with bromine atoms and at position 3 with a methylphosphonate group. The phosphonate moiety consists of a phosphorus atom double-bonded to oxygen and single-bonded to two ethoxy groups and the methylene bridge. The molecular formula is C₉H₁₃Br₂O₃PS , with an average molecular mass of 392.042 g/mol and a monoisotopic mass of 389.869 g/mol .

The numbering of the thiophene ring follows IUPAC rules, prioritizing the sulfur atom at position 1. This places the bromine atoms at positions 2 and 5, while the methylphosphonate group occupies position 3. The diethyl ester groups on phosphorus complete the phosphonate functionality, distinguishing it from related phosphonic acids.

Crystallographic Analysis of Thiophene-Phosphonate Systems

While direct crystallographic data for diethyl (2,5-dibromothiophen-3-yl)methylphosphonate is not explicitly reported in the literature, studies on analogous thiophene-phosphonate systems provide insights. For example, diethyl (thiophen-2-ylmethyl)phosphonate (CAS 2026-42-8) crystallizes in a monoclinic system with a density of 1.182 g/cm³ and a boiling point of 325.7°C . This compound’s unit cell parameters and space group remain uncharacterized, but related brominated thiophenes exhibit distinct packing behaviors.

A homologous series of thiophene-based liquid crystals with Schiff base and chalcone units crystallized in the monoclinic space group P2₁/c, featuring unit cell dimensions a = 19.343 Å, b = 5.835 Å, c = 16.574 Å, and β = 98.78° . The dihedral angle between aromatic rings in these structures averaged 51.64°, suggesting moderate planarity disruption due to steric effects. For dibromothiophene derivatives, halogen bonding often competes with hydrogen bonding to influence crystal packing. In 2,5-dibromothiophene-3-carboxylic acid derivatives, X-ray diffraction revealed that NH···O hydrogen bonds dominate over Br···O halogen bonds in amide-containing analogs .

Halogen Bonding Interactions in Dibromothiophene Derivatives

The bromine atoms in this compound enable potential halogen bonding (HaB), where Br acts as an electrophilic σ-hole donor. In related 2,5-dibromothiophene-3-carboxylic acid derivatives, Br···O interactions compete with NH···O hydrogen bonds (HB) for crystal stabilization . Quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) analyses demonstrate that HB typically prevails due to stronger electrostatic contributions, relegating HaB to secondary roles.

For instance, in amide-functionalized dibromothiophenes, NH···O HB energies range from −5.2 to −7.8 kcal/mol, whereas Br···O HaB interactions are weaker (−2.1 to −3.4 kcal/mol) . The phosphonate group’s oxygen atoms in this compound could serve as HaB acceptors, but steric hindrance from the ethoxy groups may limit these interactions. Instead, the compound likely relies on van der Waals forces and dipole-dipole interactions for stabilization, as seen in non-amide dibromothiophene esters .

The interplay between HaB and HB in such systems has implications for materials science, particularly in designing crystal structures with tailored physicochemical properties. For example, enhancing HaB through electron-withdrawing substituents could improve thermal stability in liquid crystalline phases .

Properties

CAS No. |

30807-49-9 |

|---|---|

Molecular Formula |

C9H13Br2O3PS |

Molecular Weight |

392.05 g/mol |

IUPAC Name |

2,5-dibromo-3-(diethoxyphosphorylmethyl)thiophene |

InChI |

InChI=1S/C9H13Br2O3PS/c1-3-13-15(12,14-4-2)6-7-5-8(10)16-9(7)11/h5H,3-4,6H2,1-2H3 |

InChI Key |

HYJOOWVJGRPCNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=C(SC(=C1)Br)Br)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate can be synthesized through a multi-step process involving the bromination of thiophene followed by phosphonation. The general synthetic route involves:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to yield 2,5-dibromothiophene.

Phosphonation: The 2,5-dibromothiophene is then reacted with diethyl phosphite under suitable conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.

Coupling Reactions: Palladium catalysts are typically used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.

Coupling Products: Conjugated polymers or complex aromatic systems can be synthesized.

Scientific Research Applications

Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is used in the development of conjugated polymers and organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: Its derivatives may be explored for potential biological activities and as probes in biochemical studies.

Mechanism of Action

The mechanism of action of diethyl (2,5-dibromothiophen-3-yl)methylphosphonate in chemical reactions involves the activation of the thiophene ring and the phosphonate group. The bromine atoms facilitate electrophilic substitution reactions, while the phosphonate group can participate in various coupling reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Diethyl Phenylphosphonate

- Structural Differences : Replaces the dibromothiophene moiety with a phenyl group.

- Reactivity :

- The phenyl group is less electron-deficient than dibromothiophene, reducing its suitability for electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Stille reactions).

- Lacks bromine atoms, limiting its utility as a halogenated precursor for further functionalization.

- Applications: Primarily used as a flame retardant or plasticizer, whereas the dibromothiophene derivative may serve as a monomer in conductive polymers .

Diethyl Ethylphosphonite

- Structural Differences : A phosphonite (P³⁺ oxidation state) with an ethyl group instead of a dibromothiophene-methylphosphonate structure.

- Reactivity :

- Phosphonites are more reactive as ligands in catalysis (e.g., palladium complexes) but less stable toward oxidation compared to phosphonates (P⁵⁺).

- The target compound’s phosphonate group offers greater stability, making it preferable for applications requiring prolonged storage or thermal resistance .

- Regulatory Status : Classified as a Schedule 2B04 chemical under chemical weapons conventions, highlighting stricter controls compared to the dibromothiophene derivative .

Diethyl Methylformylphosphonate Dimethylhydrazone

- Structural Differences : Features a formyl group protected as a dimethylhydrazone, unlike the brominated thiophene.

- Reactivity :

- The hydrazone group enables selective deprotection for aldehyde generation, useful in sequential reactions.

- The dibromothiophene derivative’s bromine atoms allow direct coupling reactions without requiring deprotection steps.

- Synthetic Utility : Demonstrated in carbonyl chemistry, whereas the target compound is tailored for halogen-mediated coupling .

Diethyl 4-Nitrobenzylphosphonate

- Structural Differences : Substitutes the dibromothiophene with a nitrobenzyl group.

- Electronic Effects :

- The nitro group is a strong electron-withdrawing substituent, comparable to bromine in directing electrophilic substitution.

- However, nitro groups are less versatile than bromine in cross-coupling reactions, limiting modularity in synthesis.

- Applications : Nitro-substituted phosphonates are often intermediates in agrochemicals, whereas bromothiophene derivatives are prioritized in materials science .

Comparative Data Table

| Compound | Key Substituents | Oxidation State (P) | Reactivity Highlights | Primary Applications |

|---|---|---|---|---|

| Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate | 2,5-Dibromothiophene | +5 | Halogen-mediated cross-coupling, polymerization | Conductive polymers, organic electronics |

| Diethyl phenylphosphonate | Phenyl | +5 | Electrophilic substitution, flame retardation | Flame retardants, plasticizers |

| Diethyl ethylphosphonite | Ethyl | +3 | Ligand in catalysis | Organometallic synthesis |

| Diethyl 4-nitrobenzylphosphonate | 4-Nitrobenzyl | +5 | Directed electrophilic substitution | Agrochemical intermediates |

Biological Activity

Diethyl (2,5-dibromothiophen-3-yl)methylphosphonate is an organophosphorus compound with a molecular formula of and an average mass of 392.04 g/mol. This compound has garnered interest due to its potential biological activity, particularly in the context of its application in medicinal chemistry and as a potential therapeutic agent.

Chemical Structure and Properties

The structure of this compound includes a thiophene ring substituted with bromine atoms, which is characteristic of many biologically active compounds. The presence of the phosphonate group is significant as it can enhance the compound's interaction with biological targets.

Research indicates that compounds containing phosphonate groups often exhibit significant biological activities, including enzyme inhibition and modulation of cellular processes. The specific biological activity of this compound has been linked to its ability to act as a phosphonate prodrug, which may enhance its bioavailability and efficacy in target cells.

Case Studies

- Antiviral Activity : In studies focusing on HIV protease inhibitors, phosphonate derivatives have shown promise in inhibiting viral replication. This compound may exhibit similar properties due to its structural analogies with known inhibitors .

- Neurotoxicity Assessment : A safety assessment by the European Food Safety Authority (EFSA) indicated that while the compound is an organophosphorus derivative, its low migration potential suggests minimal neurotoxic effects. This finding is critical for evaluating its safety profile in therapeutic applications .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Genotoxicity : Negative results from in vitro genotoxicity tests suggest that this compound does not pose significant genotoxic risks, making it a safer candidate for further development .

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on various enzymes involved in metabolic pathways. The potential for this compound to inhibit specific enzymes related to disease pathways warrants further investigation.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.